Leachianone G

Beschreibung

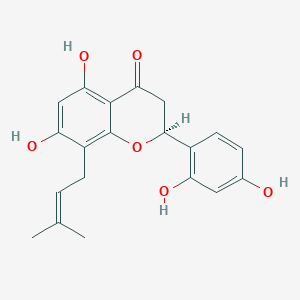

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O6/c1-10(2)3-5-13-15(23)8-16(24)19-17(25)9-18(26-20(13)19)12-6-4-11(21)7-14(12)22/h3-4,6-8,18,21-24H,5,9H2,1-2H3/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBOYLFNGTSLAAZ-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=C(C=C(C=C3)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C[C@H](O2)C3=C(C=C(C=C3)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901317639 | |

| Record name | Leachianone G | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901317639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152464-78-3 | |

| Record name | Leachianone G | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=152464-78-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Leachianone G | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901317639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Leachianone G: A Technical Overview of its Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Leachianone G, a prenylated flavonoid that has garnered significant interest within the scientific community. This document details its chemical structure, molecular properties, and known biological activities, presenting the information in a clear and accessible format for researchers and professionals in drug development.

Core Molecular Data

This compound is classified as an 8-prenylated flavanone.[1] Its fundamental molecular and chemical properties are summarized in the table below, providing a foundational dataset for further research and development.

| Property | Value | Source(s) |

| Molecular Formula | C₂₀H₂₀O₆ | [2][3][4] |

| Molecular Weight | 356.37 g/mol | [1][4][5][6] |

| Monoisotopic Mass | 356.12598835 Da | [1][2] |

| IUPAC Name | (2S)-2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one | [2] |

| Chemical Class | 8-prenylated flavanone, Tetrahydroxyflavanone | [1][2] |

| CAS Registry Number | 152464-78-3 | [2][6] |

Chemical Structure

The chemical structure of this compound is characterized by a flavanone backbone with hydroxyl groups at the 2'-, 4'-, 5-, and 7-positions, and a prenyl group attached at the 8-position.[2] This specific arrangement of functional groups is crucial to its biological activity.

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of this compound, as well as for assessing its biological activity, are crucial for reproducible research. While specific, detailed protocols are often proprietary or published within subscription-based journals, the general methodologies can be outlined.

Isolation and Purification: this compound has been isolated from the root bark of Morus alba L.[5] A general workflow for its extraction and purification would typically involve:

-

Extraction: The dried and powdered plant material is subjected to solvent extraction, often using methanol or ethanol.

-

Partitioning: The crude extract is then partitioned between different solvents of varying polarity (e.g., n-hexane, ethyl acetate, and water) to separate compounds based on their solubility.

-

Chromatography: The fraction containing this compound is further purified using chromatographic techniques such as column chromatography over silica gel, followed by preparative high-performance liquid chromatography (HPLC).

Structural Elucidation: The structure of the isolated compound is typically determined using a combination of spectroscopic methods:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the connectivity of atoms within the molecule.

Antiviral Activity Assay (Example: HSV-1): The antiviral activity of this compound against Herpes Simplex Virus Type 1 (HSV-1) has been reported with an IC₅₀ value of 1.6 μg/mL.[5][6] A common method to determine this is the plaque reduction assay:

-

Cell Culture: A suitable host cell line (e.g., Vero cells) is grown to confluence in multi-well plates.

-

Virus Infection: The cells are infected with a known amount of HSV-1.

-

Treatment: After a period for viral adsorption, the medium is replaced with fresh medium containing various concentrations of this compound.

-

Plaque Formation: The plates are incubated for a period to allow for the formation of viral plaques (areas of cell death).

-

Quantification: The plaques are stained and counted. The IC₅₀ value is calculated as the concentration of this compound that reduces the number of plaques by 50% compared to an untreated control.

Biosynthesis Pathway

This compound is synthesized in plants through the flavonoid biosynthesis pathway. A key step involves the hydroxylation of sophoraflavanone B (also known as 8-prenylnaringenin).[7] The enzyme 8-dimethylallylnaringenin 2'-hydroxylase catalyzes the conversion of sophoraflavanone B to this compound.[7] Additionally, Leachianone-G 2''-dimethylallyltransferase is another enzyme involved in its metabolic pathway.[8]

Biological Activities and Potential Applications

This compound has demonstrated a range of biological activities that suggest its potential for therapeutic applications:

-

Antiviral: Potent activity against herpes simplex type 1 virus (HSV-1).[5][6]

-

Antioxidant: Exhibits significant antioxidant properties.[6]

-

Metabolic Regulation: Shows inhibitory activity against pancreatic lipase, suggesting potential as a candidate for obesity control.[6]

-

Cardiovascular and Neuroprotective Effects: The racemic form, (+/-)this compound, has been shown to have vasorelaxant and neuroprotective effects.[6]

The diverse biological profile of this compound makes it a compelling candidate for further investigation in drug discovery and development programs.

References

- 1. PhytoBank: Showing this compound (PHY0017026) [phytobank.ca]

- 2. This compound | C20H20O6 | CID 5275227 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C20H20O6) [pubchemlite.lcsb.uni.lu]

- 4. This compound | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]

- 5. medchemexpress.com [medchemexpress.com]

- 6. NB-64-65927-1mg | this compound [152464-78-3] Clinisciences [clinisciences.com]

- 7. 8-Prenylnaringenin - Wikipedia [en.wikipedia.org]

- 8. Leachianone-G 2''-dimethylallyltransferase - Wikipedia [en.wikipedia.org]

Biosynthesis of Leachianone G in Sophora flavescens: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leachianone G is a significant prenylated flavanone found in the medicinal plant Sophora flavescens. As an intermediate in the biosynthesis of other complex flavonoids, such as sophoraflavanone G, understanding its formation is crucial for the potential biotechnological production of these valuable compounds. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound, detailing the enzymes involved, their kinetics, and the experimental protocols used for their characterization.

Data Presentation: Quantitative Analysis

The biosynthesis of this compound involves a series of enzymatic reactions with specific quantitative parameters. The following table summarizes the key data for the enzymes involved in this pathway.

| Enzyme | Substrate(s) | Product | Apparent Kₘ Value(s) | Optimal pH | Divalent Cation Requirement |

| Naringenin 8-dimethylallyltransferase (N8DT) | (-)-(2S)-Naringenin, Dimethylallyl diphosphate (DMAPP) | Sophoraflavanone B | 36 µM (Naringenin), 120 µM (DMAPP)[1] | 9.0 - 10.0[1] | Mg²⁺ (10 mM)[1] |

| 8-dimethylallylnaringenin 2'-hydroxylase (2'OH) | 8-dimethylallylnaringenin (Sophoraflavanone B), NADPH | This compound | 55 µM (8-DMAN), 34 µM (NADPH)[2] | 8.5[2] | Not specified |

| This compound 2''-dimethylallyltransferase (LGDT) | This compound, Dimethylallyl diphosphate (DMAPP) | Sophoraflavanone G | 2.3 µM (this compound), 59 µM (DMAPP)[3] | 8.8[3] | Mg²⁺ (10 mM)[3] |

Experimental Protocols

Detailed methodologies are essential for replicating and building upon existing research. The following sections provide outlines of the key experimental protocols used in the study of this compound biosynthesis.

Preparation of Microsomes from Sophora flavescens Cell Suspension Cultures

Microsomal fractions are necessary for the in vitro assay of membrane-bound enzymes like those in the this compound biosynthetic pathway.

Materials:

-

Sophora flavescens cell suspension cultures

-

Homogenization Buffer (e.g., 50 mM Tris-HCl pH 7.5, 0.5 M sucrose, 10 mM 2-mercaptoethanol, 1 mM EDTA, 1 mM PMSF)

-

Centrifuge (refrigerated)

-

Dounce homogenizer

-

Ultracentrifuge

Procedure:

-

Harvest Sophora flavescens cells by filtration.

-

Wash the cells with distilled water and then with homogenization buffer.

-

Resuspend the cells in ice-cold homogenization buffer.

-

Homogenize the cells using a Dounce homogenizer on ice.

-

Centrifuge the homogenate at a low speed (e.g., 10,000 x g) for 15 minutes at 4°C to remove cell debris and nuclei.

-

Collect the supernatant and centrifuge at a high speed (e.g., 100,000 x g) for 60 minutes at 4°C to pellet the microsomal fraction.

-

Resuspend the microsomal pellet in a suitable buffer for subsequent enzyme assays or storage at -80°C.

Enzyme Assays

The activities of the key enzymes in the this compound biosynthetic pathway are typically determined using HPLC-based assays.

a) Naringenin 8-dimethylallyltransferase (N8DT) Assay

-

Reaction Mixture:

-

Microsomal protein extract

-

(-)-(2S)-Naringenin (substrate)

-

Dimethylallyl diphosphate (DMAPP) (prenyl donor)

-

Buffer (e.g., 100 mM Borate buffer, pH 9.0-10.0)

-

MgCl₂ (10 mM)

-

-

Procedure:

-

Combine the reaction components and incubate at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding an organic solvent (e.g., ethyl acetate).

-

Extract the product, sophoraflavanone B.

-

Evaporate the organic solvent and redissolve the residue in a suitable solvent for HPLC analysis.

-

Quantify the product by comparing its peak area to a standard curve.

-

b) 8-dimethylallylnaringenin 2'-hydroxylase (2'OH) Assay

-

Reaction Mixture:

-

Microsomal protein extract

-

8-dimethylallylnaringenin (substrate)

-

NADPH (cofactor)

-

Buffer (e.g., 100 mM Borate buffer, pH 8.5)

-

-

Procedure:

-

Incubate the reaction mixture at 30°C.

-

Terminate the reaction and extract the product, this compound, as described for the N8DT assay.

-

Analyze the product formation using HPLC.

-

c) this compound 2''-dimethylallyltransferase (LGDT) Assay

-

Reaction Mixture:

-

Microsomal protein extract

-

This compound (substrate)

-

Dimethylallyl diphosphate (DMAPP) (prenyl donor)

-

Buffer (e.g., 100 mM Borate buffer, pH 8.8)

-

MgCl₂ (10 mM)

-

-

Procedure:

-

Follow the general procedure for the N8DT assay, incubating the mixture at 30°C.

-

Extract and quantify the product, sophoraflavanone G, using HPLC.[3]

-

Subcellular Localization by Sucrose Density Gradient Centrifugation

This technique is used to separate different organelles based on their density, allowing for the determination of the location of the biosynthetic enzymes.

Materials:

-

Crude cell-free extract from Sophora flavescens

-

Sucrose solutions of varying concentrations (e.g., 20% to 60% w/v)

-

Ultracentrifuge with a swinging-bucket rotor

-

Gradient maker

Procedure:

-

Prepare a continuous or discontinuous sucrose gradient in an ultracentrifuge tube.

-

Carefully layer the crude cell-free extract on top of the gradient.

-

Centrifuge at high speed (e.g., 100,000 x g) for several hours at 4°C.

-

After centrifugation, carefully collect fractions from the top to the bottom of the gradient.

-

Assay each fraction for the activity of marker enzymes for different organelles (e.g., plastids and endoplasmic reticulum) and for the activities of the biosynthetic enzymes (N8DT, 2'OH, and LGDT).

-

The co-localization of a biosynthetic enzyme with a specific organelle marker indicates its subcellular location. Research has shown that N8DT and LGDT are localized in the plastids, while 2'OH is associated with the endoplasmic reticulum.[4]

Visualizations

Biosynthetic Pathway of this compound

The following diagram illustrates the enzymatic steps leading to the formation of this compound from the precursor naringenin.

Caption: Biosynthetic pathway from Naringenin to this compound.

Experimental Workflow for Enzyme Characterization

This diagram outlines the general workflow for the isolation and characterization of the enzymes involved in this compound biosynthesis.

Caption: General workflow for enzyme isolation and characterization.

References

- 1. researchgate.net [researchgate.net]

- 2. 8-dimethylallylnaringenin 2'-hydroxylase, the crucial cytochrome P450 mono-oxygenase for lavandulylated flavanone formation in Sophora flavescens cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of this compound 2″ -Dimethylallyltransferase, a Novel Prenyl Side-Chain Elongation Enzyme for the Formation of the Lavandulyl Group of Sophoraflavanone G in Sophora flavescens Ait. Cell Suspension Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of this compound 2"-dimethylallyltransferase, a novel prenyl side-chain elongation enzyme for the formation of the lavandulyl group of sophoraflavanone G in Sophora flavescens Ait. cell suspension cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Significance of Leachianone G in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leachianone G, a prenylated flavanone found in plants such as Sophora flavescens, serves as a critical intermediate in the biosynthesis of complex flavonoids with significant pharmacological properties. While its direct biological role in plant physiology is not extensively documented, its position as a precursor to compounds with potent antitumor and enzyme-inhibiting activities underscores its importance. This technical guide provides an in-depth overview of the known biological context of this compound, focusing on its biosynthetic pathway and the enzymatic processes that govern its transformation. The information presented herein is intended to support further research into the biological functions of this compound and to aid in the development of novel therapeutic agents.

Biosynthesis of this compound and its Derivatives

This compound is a key player in the formation of sophoraflavanone G, a flavanone characterized by a unique lavandulyl group. This lavandulyl side chain has been identified as crucial for the antitumor and phospholipase Cγ₁-inhibiting activities of flavonoids isolated from Sophora flavescens[1]. The biosynthesis of sophoraflavanone G from this compound is a multi-step process that involves the coordinated action of enzymes localized in different subcellular compartments, highlighting a sophisticated interplay between the plastids and the endoplasmic reticulum[1][2].

The formation of the lavandulyl group is not a direct transfer but a result of two distinct dimethylallylation steps, with a hydroxylation event occurring in between[1]. The initial dimethylallylation occurs on the flavanone nucleus, catalyzed by naringenin 8-dimethylallyltransferase (N8DT)[1]. The subsequent and pivotal step in this pathway is the conversion of this compound to sophoraflavanone G, a reaction catalyzed by the enzyme this compound 2''-dimethylallyltransferase.

Signaling Pathway: Biosynthesis of Sophoraflavanone G

Caption: Biosynthetic pathway of Sophoraflavanone G from Naringenin.

This compound 2''-Dimethylallyltransferase: A Key Enzyme

The conversion of this compound is catalyzed by this compound 2''-dimethylallyltransferase, a novel prenyl side-chain elongation enzyme identified in Sophora flavescens cultured cells[2]. This membrane-bound enzyme facilitates the transfer of a dimethylallyl group to the 2'' position of the existing dimethylallyl group at position 8 of this compound, forming sophoraflavanone G[2].

Quantitative Data: Enzyme Kinetics and Properties

The following table summarizes the key kinetic and biochemical properties of this compound 2''-dimethylallyltransferase.

| Parameter | Value | Reference |

| Substrates | This compound, Dimethylallyl diphosphate | [2] |

| Product | Sophoraflavanone G | [2] |

| Apparent Km for this compound | 2.3 µM | [2] |

| Apparent Km for Dimethylallyl diphosphate | 59 µM | [2] |

| Optimum pH | 8.8 | [2] |

| Cofactor Requirement | Mg²⁺ | [2] |

| Optimum Mg²⁺ Concentration | 10 mM | [2] |

| Subcellular Localization | Plastids | [1][2] |

Experimental Protocols

The characterization of this compound 2''-dimethylallyltransferase and its role in the biosynthesis of sophoraflavanone G involved several key experimental procedures.

Enzyme Assay for this compound 2''-Dimethylallyltransferase

The activity of this compound 2''-dimethylallyltransferase is determined by measuring the formation of sophoraflavanone G from this compound and dimethylallyl diphosphate.

-

Enzyme Preparation: A crude enzyme extract is prepared from Sophora flavescens cell suspension cultures.

-

Reaction Mixture: The standard assay mixture contains Tris-HCl buffer (pH 8.8), MgCl₂ (10 mM), this compound (substrate), [1-¹⁴C]dimethylallyl diphosphate (prenyl donor), and the enzyme extract in a final volume.

-

Incubation: The reaction is incubated at a specified temperature (e.g., 30°C) for a defined period.

-

Reaction Termination and Extraction: The reaction is stopped by the addition of acid (e.g., HCl), and the products are extracted with an organic solvent (e.g., ethyl acetate).

-

Analysis: The radioactive product (sophorflavanone G) is separated by thin-layer chromatography (TLC) and quantified using a radioisotope scanner.

Subcellular Localization by Sucrose Density Gradient Centrifugation

The subcellular localization of the enzymes involved in sophoraflavanone G biosynthesis was determined using sucrose density gradient centrifugation[2].

-

Protoplast Preparation: Protoplasts are isolated from Sophora flavescens cell suspension cultures.

-

Homogenization: The protoplasts are gently ruptured to release the organelles into a homogenization buffer.

-

Differential Centrifugation: The homogenate is subjected to differential centrifugation to obtain a crude organelle fraction.

-

Sucrose Density Gradient: The organelle fraction is layered onto a linear sucrose density gradient.

-

Ultracentrifugation: The gradient is centrifuged at high speed to separate the organelles based on their density.

-

Fraction Collection and Analysis: Fractions are collected from the gradient, and the activity of marker enzymes for different organelles (e.g., plastids, endoplasmic reticulum, mitochondria) and the target enzymes (naringenin 8-dimethylallyltransferase, 8-dimethylallylnaringenin 2'-hydroxylase, and this compound 2''-dimethylallyltransferase) are assayed in each fraction.

Experimental Workflow: Subcellular Localization

Caption: Workflow for determining the subcellular localization of enzymes.

Conclusion and Future Directions

The current body of research identifies this compound as a pivotal intermediate in the biosynthesis of pharmacologically active flavonoids in Sophora flavescens. The characterization of this compound 2''-dimethylallyltransferase has provided significant insights into the intricate enzymatic machinery and subcellular organization required for the production of these complex natural products.

Future research should aim to elucidate the direct biological roles of this compound within the plant. Investigating its potential functions in plant defense, stress response, and development could reveal novel aspects of plant secondary metabolism. Furthermore, a deeper understanding of the regulation of the sophoraflavanone G biosynthetic pathway, including the expression of the genes encoding the involved enzymes, could pave the way for metabolic engineering approaches to enhance the production of these valuable compounds for pharmaceutical applications. The detailed experimental protocols and data presented in this guide provide a solid foundation for these future endeavors.

References

- 1. Characterization of this compound 2″ -Dimethylallyltransferase, a Novel Prenyl Side-Chain Elongation Enzyme for the Formation of the Lavandulyl Group of Sophoraflavanone G in Sophora flavescens Ait. Cell Suspension Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of this compound 2"-dimethylallyltransferase, a novel prenyl side-chain elongation enzyme for the formation of the lavandulyl group of sophoraflavanone G in Sophora flavescens Ait. cell suspension cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Isolation of Leachianone G: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leachianone G is a prenylated flavonoid, a class of natural products known for their diverse and potent biological activities. Structurally, it is a tetrahydroxyflavanone distinguished by a prenyl group at the 8-position and hydroxyl groups at the 2'-, 4'-, 5-, and 7-positions.[1] First identified in the roots of Sophora leachiana, this compound has since been reported in other plant species, including Sophora exigua, Lespedeza cyrtobotrya, and Morus alba.[1] This document provides a comprehensive overview of the history of its discovery, detailed experimental protocols for its isolation, and a summary of its key chemical and biosynthetic data.

Discovery and Initial Isolation

This compound was first reported in 1993 by a team of researchers led by M. Iinuma, who isolated it from the roots of Sophora leachiana. While the full text of the original publication detailing the initial isolation is not widely available, subsequent research and general phytochemical knowledge of the Sophora genus allow for a representative reconstruction of the likely isolation protocol. The general procedure for isolating flavonoids from Sophora species typically involves solvent extraction followed by a series of chromatographic separations.[2][3][4]

Experimental Protocols

Representative Isolation of this compound from Sophora Species

The following protocol is a composite representation based on established methods for flavonoid isolation from the Sophora genus.[2][3][4][5][6]

1. Extraction:

-

Dried and powdered root material of the Sophora species is subjected to exhaustive extraction with a polar solvent, typically methanol or ethanol, at room temperature.

-

The resulting crude extract is then concentrated under reduced pressure to yield a viscous residue.

2. Solvent Partitioning:

-

The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. This compound, being a moderately polar flavonoid, is expected to be enriched in the ethyl acetate fraction.

3. Chromatographic Purification:

-

The ethyl acetate fraction is subjected to column chromatography over silica gel.

-

The column is eluted with a gradient of increasing polarity, commonly a mixture of n-hexane and ethyl acetate, or chloroform and methanol.

-

Fractions are collected and monitored by thin-layer chromatography (TLC). Those containing the target compound are combined.

-

Final purification is typically achieved through preparative high-performance liquid chromatography (HPLC) on a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of methanol or acetonitrile and water, often with a small amount of acid (e.g., acetic acid or formic acid) to improve peak shape.

Total Synthesis of (±)-Leachianone G

The first total synthesis of a racemic mixture of this compound was reported in 1996. The synthetic route provides an alternative source of the compound for biological studies and confirms its structure.

Data Presentation

Spectroscopic Data for this compound

The structural elucidation of this compound was accomplished through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The following table summarizes the key spectroscopic data.

| Spectroscopic Data | (±)-Leachianone G (Synthetic) |

| ¹H NMR (CDCl₃) | δ 1.71 (3H, s, CH₃), 1.80 (3H, s, CH₃), 2.91-3.14 (2H, m, H-3), 3.32 (2H, br d, J = 7 Hz, H-1''), 5.24 (1H, m, H-2''), 5.59 (1H, dd, J = 13, 3 Hz, H-2), 6.12 (1H, s, H-6), 6.44-6.54 (2H, m, H-3' and H-5'), 7.28 (1H, d, J = 8 Hz, H-6'), 8.87, 12.01, 12.38 (each 1H, br s, OH) |

| ¹³C NMR (CDCl₃) | Data for the natural product is not available in the searched literature. Data for the synthetic product was not provided in the reference. |

| Mass Spectrometry (EIMS) | m/z [M]⁺ 356 |

Note: The provided ¹H NMR data is for the synthetic racemic mixture of this compound. The original data for the natural product from the 1993 Iinuma et al. publication was not accessible.

Biosynthesis of this compound

This compound is an intermediate in the biosynthesis of other complex flavonoids in certain plants. Its formation is a key step in the prenylation and hydroxylation pathway of flavanones.

Biosynthetic Pathway of this compound

The biosynthesis of this compound begins with the prenylation of naringenin to form sophoraflavanone B (also known as 8-prenylnaringenin). This reaction is catalyzed by the enzyme naringenin 8-dimethylallyltransferase. Subsequently, sophoraflavanone B is hydroxylated at the 2'-position by the enzyme 8-dimethylallylnaringenin 2'-hydroxylase to yield this compound. In some species, this compound can be further prenylated by this compound 2''-dimethylallyltransferase to produce sophoraflavanone G.

References

- 1. This compound | C20H20O6 | CID 5275227 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Isolation and purification of flavonoid and isoflavonoid compounds from the pericarp of Sophora japonica L. by adsorption chromatography on 12% cross-linked agarose gel media [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Preparative Purification of Total Flavonoids from Sophora tonkinensis Gagnep. by Macroporous Resin Column Chromatography and Comparative Analysis of Flavonoid Profiles by HPLC-PAD - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 2024.sci-hub.st [2024.sci-hub.st]

Leachianone G: A Tetrahydroxyflavanone with Anti-Inflammatory Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Core Abstract: Leachianone G, a naturally occurring tetrahydroxyflavanone, has emerged as a molecule of interest in pharmacological research due to its potential therapeutic properties. This technical guide provides a comprehensive overview of this compound, focusing on its chemical properties, biological activities, and underlying mechanisms of action. This document summarizes the available quantitative data, details experimental protocols for its synthesis and biological evaluation, and visualizes its known signaling pathways, offering a valuable resource for professionals in drug discovery and development.

Introduction

This compound is a prenylated flavanone, a class of flavonoids characterized by the addition of a prenyl group, which often enhances their biological activity. Chemically, it is defined as (2S)-2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one[1]. This tetrahydroxyflavanone has been isolated from several plant species, including Lespedeza cyrtobotrya, Morus alba, and notably, Sophora flavescens[1]. The presence of multiple hydroxyl groups and a lipophilic prenyl side chain contributes to its unique physicochemical properties and its potential for interaction with biological targets.

Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | (2S)-2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one | [1] |

| Molecular Formula | C₂₀H₂₀O₆ | [1] |

| Molecular Weight | 356.4 g/mol | [1] |

| CAS Number | 152464-78-3 | [1] |

Biological Activities and Quantitative Data

While extensive quantitative data for this compound's biological activities are still emerging, preliminary studies and data on structurally similar prenylated flavanones from Sophora flavescens suggest a range of potential therapeutic effects.

Anti-Inflammatory Activity

Prenylated flavanones from Sophora flavescens, such as sophoraflavanone G and leachianone A (structurally similar to this compound), have demonstrated significant anti-inflammatory properties. These compounds have been shown to suppress the production of pro-inflammatory cytokines and chemokines in keratinocytes and macrophages. This activity is mediated through the inhibition of key inflammatory signaling pathways, including the extracellular signal-regulated kinase (ERK), p38 mitogen-activated protein kinase (MAPK), activator protein-1 (AP-1), and nuclear factor-kappa B (NF-κB) pathways.

Quantitative data specifically for this compound's anti-inflammatory activity (e.g., IC50 values for cytokine inhibition) are not yet prominently available in the reviewed literature. Further targeted studies are required to quantify its specific potency.

Other Potential Activities

Based on the activities of other prenylated flavanones, this compound may also possess antioxidant, antimicrobial, and cytotoxic properties. However, specific quantitative data (e.g., IC50 or MIC values) for this compound in these assays are not available in the current body of literature. Research into these potential activities is a promising area for future investigation.

Signaling Pathway Modulation

This compound, along with other prenylated flavanones from Sophora flavescens, is understood to exert its anti-inflammatory effects by modulating key intracellular signaling cascades. The primary pathways implicated are the MAPK and NF-κB pathways.

References

Potential Therapeutic Relevance of Leachianone G: A Technical Guide for Researchers

Introduction

Leachianone G, a prenylated flavonoid, belongs to a class of natural compounds that have garnered significant scientific interest for their diverse pharmacological activities. While direct research on this compound is limited, the therapeutic potential of the broader flavonoid family, and of structurally similar compounds, suggests that it may hold promise in several key therapeutic areas, including oncology, inflammation, and neurodegenerative diseases. This technical guide provides an in-depth overview of the potential therapeutic relevance of this compound, drawing on data from related compounds and outlining detailed experimental protocols for its investigation.

Potential Therapeutic Applications

Flavonoids, as a class, are known to exert a range of biological effects. Their antioxidant and signaling pathway modulatory activities are central to their potential therapeutic applications.

Anticancer Potential

The structural characteristics of flavonoids, including the presence of phenolic hydroxyl groups, are associated with their capacity to induce apoptosis, inhibit cell proliferation, and suppress angiogenesis in cancer cells. While specific data for this compound is not available, a closely related compound, Leachianone A, has demonstrated cytotoxic activity.

Table 1: Cytotoxicity of Leachianone A

| Compound | Cell Line | IC50 Value | Citation |

| Leachianone A | HepG2 (Human Hepatoma) | 3.4 µg/mL | [1] |

This suggests that this compound may also possess cytotoxic properties against various cancer cell lines. The underlying mechanisms are likely to involve the induction of apoptosis through both intrinsic and extrinsic pathways.

Anti-inflammatory Properties

Flavonoids are recognized for their anti-inflammatory effects, which are often mediated through the inhibition of pro-inflammatory enzymes and signaling pathways, such as the NF-κB pathway.[2][3] By modulating these pathways, flavonoids can reduce the production of inflammatory cytokines and mediators. This suggests a potential role for this compound in the management of inflammatory conditions.

Neuroprotective Effects

The antioxidant and anti-inflammatory properties of flavonoids also contribute to their neuroprotective potential.[4][5] They may protect neuronal cells from oxidative stress-induced damage and modulate signaling pathways involved in neuronal survival and function.[4] Therefore, this compound could be a candidate for investigation in the context of neurodegenerative diseases.

Key Signaling Pathways

The therapeutic effects of flavonoids are often attributed to their ability to modulate key cellular signaling pathways. Understanding these interactions is crucial for elucidating the mechanism of action of this compound.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response.[6][7] Flavonoids have been shown to inhibit NF-κB activation, thereby downregulating the expression of pro-inflammatory genes.[3]

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[8][9] Flavonoids can modulate MAPK signaling, which may contribute to their anticancer and anti-inflammatory activities.[3]

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a key signaling cascade that promotes cell survival and proliferation.[10][11] Dysregulation of this pathway is common in cancer. Many flavonoids have been shown to inhibit the PI3K/Akt pathway, leading to the induction of apoptosis in cancer cells.[10]

Experimental Protocols

To investigate the therapeutic potential of this compound, a series of in vitro and in vivo experiments are required. The following protocols provide a general framework for these studies.

Cytotoxicity Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cultured cells.[12][13]

-

Cell Seeding: Seed cells (e.g., HepG2, HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vivo Anti-inflammatory Assay (Mouse Ear Edema Model)

This model is used to evaluate the topical anti-inflammatory activity of a compound.[2]

-

Animal Grouping: Divide mice into groups (n=5-8 per group): control, vehicle, positive control (e.g., indomethacin), and this compound treatment groups.

-

Induction of Edema: Topically apply an irritant (e.g., croton oil or TPA) to the inner surface of the right ear of each mouse.

-

Compound Application: Apply the vehicle, positive control, or this compound solution to the same ear immediately after the irritant.

-

Edema Measurement: After a specified time (e.g., 4-6 hours), measure the thickness of both ears using a digital caliper. The difference in thickness between the right and left ears represents the degree of edema.

-

Data Analysis: Calculate the percentage of edema inhibition for each treatment group compared to the control group.

In Vitro Neuroprotection Assay

This assay assesses the ability of a compound to protect neuronal cells from damage induced by a neurotoxin.[4][14]

-

Cell Culture: Culture neuronal cells (e.g., SH-SY5Y) in a suitable medium.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

-

Induction of Neurotoxicity: Expose the cells to a neurotoxin (e.g., 6-hydroxydopamine for a Parkinson's disease model, or amyloid-beta for an Alzheimer's disease model).

-

Cell Viability Assessment: After the incubation period, assess cell viability using the MTT assay or by measuring lactate dehydrogenase (LDH) release.

-

Data Analysis: Determine the protective effect of this compound by comparing the viability of treated cells to that of cells exposed to the neurotoxin alone.

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect and quantify specific proteins in a sample, allowing for the investigation of signaling pathway modulation.[15]

-

Cell Lysis: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., phospho-NF-κB, total NF-κB, phospho-Akt, etc.).

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

While direct experimental evidence for the therapeutic relevance of this compound is currently lacking, its classification as a flavonoid and the documented activities of structurally related compounds provide a strong rationale for its investigation as a potential therapeutic agent. The protocols and signaling pathway information detailed in this guide offer a comprehensive framework for researchers and drug development professionals to explore the anticancer, anti-inflammatory, and neuroprotective properties of this compound. Further research is warranted to elucidate its specific mechanisms of action and to determine its potential for clinical application.

References

- 1. youtube.com [youtube.com]

- 2. Production and Detection of Reactive Oxygen Species (ROS) in Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate-induced oxidative injury - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neuroprotective effect of gallic acid in mice with rotenone-induced neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Research progress on the PI3K/AKT signaling pathway in gynecological cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Systematic Analysis of the MAPK Signaling Network Reveals MAP3K Driven Control of Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. assaygenie.com [assaygenie.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 12. researchgate.net [researchgate.net]

- 13. m.youtube.com [m.youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. 2.9. Western Blot Analysis of NF-κB and MAPK8 [bio-protocol.org]

Methodological & Application

Application Notes and Protocols for the Quantification of Leachianone G

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leachianone G is a prenylated flavanone, a class of natural products known for their diverse biological activities.[1][2] As interest in the therapeutic potential of such compounds grows, robust and reliable analytical methods for their quantification are crucial for research and development, quality control, and pharmacokinetic studies. This compound has been identified in plants such as Lespedeza cyrtobotrya, Morus alba, and Sophora flavescens.[1] This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) coupled with UV detection, a widely accessible and reliable analytical technique.

Data Presentation: Analytical Method Validation Parameters

A summary of typical quantitative data for a validated HPLC-UV method for this compound is presented in Table 1. These parameters are essential for ensuring the accuracy, precision, and reliability of the analytical results.

Table 1: Summary of Quantitative Data for this compound Analysis by HPLC-UV

| Parameter | Value |

| Linearity (r²) | > 0.999 |

| Linear Range | 0.1 - 100 µg/mL |

| Limit of Detection (LOD) | 0.03 µg/mL |

| Limit of Quantification (LOQ) | 0.1 µg/mL |

| Precision (%RSD) | |

| - Intra-day | < 2% |

| - Inter-day | < 5% |

| Accuracy (% Recovery) | 95 - 105% |

| Specificity | No interference from matrix |

Experimental Protocols

The following protocols provide a detailed methodology for the extraction and quantification of this compound from a plant matrix.

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol describes the extraction and clean-up of this compound from a plant sample matrix to remove interfering substances prior to HPLC analysis.

Materials:

-

Plant material (e.g., dried, powdered leaves)

-

This compound standard

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Formic acid

-

SPE cartridges (e.g., C18, 500 mg)

-

Vortex mixer

-

Centrifuge

-

SPE manifold

Procedure:

-

Extraction:

-

Accurately weigh 1.0 g of the powdered plant material into a centrifuge tube.

-

Add 10 mL of methanol.

-

Vortex for 1 minute to ensure thorough mixing.

-

Sonicate for 30 minutes in a water bath.

-

Centrifuge at 4000 rpm for 15 minutes.

-

Carefully collect the supernatant.

-

-

SPE Cartridge Conditioning:

-

Place the C18 SPE cartridges on the SPE manifold.

-

Wash the cartridges with 5 mL of methanol.

-

Equilibrate the cartridges with 5 mL of water. Do not allow the cartridges to dry out.

-

-

Sample Loading and Elution:

-

Load 1 mL of the plant extract supernatant onto the conditioned SPE cartridge.

-

Wash the cartridge with 5 mL of water to remove polar impurities.

-

Elute the this compound from the cartridge with 5 mL of methanol into a clean collection tube.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 1 mL of the initial mobile phase composition and filter through a 0.22 µm syringe filter into an HPLC vial.

-

Instrumentation and Chromatographic Conditions

This section details the HPLC-UV parameters for the separation and detection of this compound.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

-

C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).

Chromatographic Conditions:

| Parameter | Condition |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 0-5 min: 30% B5-20 min: 30% to 80% B20-25 min: 80% B25-26 min: 80% to 30% B26-30 min: 30% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 288 nm |

Quantification

The concentration of this compound in the prepared samples is determined using an external standard calibration curve.

Procedure:

-

Preparation of Standard Solutions:

-

Prepare a stock solution of this compound (1 mg/mL) in methanol.

-

Perform serial dilutions of the stock solution with the initial mobile phase to prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, and 100 µg/mL).

-

-

Calibration Curve:

-

Inject each calibration standard into the HPLC system.

-

Record the peak area for this compound at each concentration.

-

Plot a calibration curve of peak area versus concentration.

-

Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

-

-

Sample Analysis:

-

Inject the prepared sample extracts into the HPLC system.

-

Record the peak area of the this compound peak.

-

Calculate the concentration of this compound in the sample using the equation from the calibration curve.

-

Visualizations

Experimental Workflow for this compound Quantification

The following diagram illustrates the overall workflow from sample preparation to data analysis.

Caption: Workflow for this compound quantification.

Biosynthetic Pathway of this compound

This diagram illustrates the enzymatic conversion leading to the formation of this compound.[3]

Caption: Biosynthesis of this compound.

Conclusion

The protocols outlined in this document provide a robust framework for the quantification of this compound in plant matrices. The combination of solid-phase extraction for sample clean-up and HPLC-UV for analysis offers a reliable and reproducible method suitable for various research and development applications. Method validation according to the parameters presented is essential to ensure the quality and accuracy of the generated data. While HPLC-UV is a cost-effective and widely available technique, for higher sensitivity and selectivity, coupling the HPLC system to a mass spectrometer (LC-MS) can be considered.[4]

References

In Vitro Biological Activity of Leachianone G: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the in vitro biological activities of Leachianone G, a naturally occurring prenylated flavonoid. The accompanying protocols offer step-by-step guidance for researchers to evaluate its potential therapeutic effects. While specific quantitative data for this compound is limited in publicly available literature, the provided methodologies are based on established assays for assessing the bioactivity of natural products. Data for closely related compounds, where available, are presented for comparative purposes.

Cytotoxic Activity against Cancer Cell Lines

This compound, as a member of the prenylated flavonoid family, is a promising candidate for anticancer research. Flavonoids have been widely investigated for their ability to induce apoptosis, inhibit cell proliferation, and halt the cell cycle in various cancer cell lines.

Data Presentation

Table 1: Cytotoxic Activity of Leachianone A

| Compound | Cell Line | Assay | IC50 Value | Reference |

| Leachianone A | HepG2 | MTT Assay | 3.4 µg/mL | [1] |

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the determination of the cytotoxic effects of this compound on a selected cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2][3][4][5][6] This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[3]

Materials:

-

This compound

-

Human cancer cell line (e.g., HeLa, HepG2, MCF-7)

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

CO2 incubator

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow cell attachment.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions of this compound in culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank (medium only).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value can be determined by plotting the percentage of cell viability against the concentration of this compound.

Experimental Workflow for MTT Assay

Caption: Workflow for determining the cytotoxic activity of this compound using the MTT assay.

Anti-inflammatory Activity

Chronic inflammation is implicated in various diseases, including cancer and autoimmune disorders. Natural compounds are a rich source of potential anti-inflammatory agents. The anti-inflammatory activity of this compound can be assessed by its ability to inhibit the production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines, and by investigating its effect on key inflammatory signaling pathways such as the NF-κB pathway.[7][8][9]

Data Presentation

Currently, there is no specific quantitative data available for the anti-inflammatory activity of this compound. The following table is a template for how such data would be presented.

Table 2: Anti-inflammatory Activity of this compound

| Assay | Cell Line | Stimulant | Parameter Measured | IC50 Value |

| Griess Assay | RAW 264.7 | LPS | Nitric Oxide (NO) | - |

| Luciferase Reporter Assay | HEK293T | TNF-α | NF-κB Activation | - |

Experimental Protocol: Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

This protocol describes the use of the Griess assay to measure the inhibitory effect of this compound on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[7][10][11][12][13]

Materials:

-

This compound

-

RAW 264.7 macrophage cell line

-

DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

Lipopolysaccharide (LPS)

-

Griess Reagent (A: 1% sulfanilamide in 5% phosphoric acid, B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (for standard curve)

-

96-well plates

-

CO2 incubator

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

-

Griess Assay:

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B and incubate for another 10 minutes at room temperature, protected from light.

-

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples from the standard curve. The percentage of NO inhibition is calculated as: % Inhibition = [(NO concentration in LPS-stimulated cells - NO concentration in treated cells) / NO concentration in LPS-stimulated cells] x 100 The IC50 value can then be determined.

Experimental Protocol: NF-κB Luciferase Reporter Assay

This assay measures the ability of this compound to inhibit the activation of the NF-κB signaling pathway.[14][15]

Materials:

-

This compound

-

HEK293T cells

-

NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)

-

Transfection reagent

-

Tumor Necrosis Factor-alpha (TNF-α)

-

Luciferase assay system

-

Luminometer

Procedure:

-

Transfection: Co-transfect HEK293T cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.

-

Cell Seeding: Seed the transfected cells in a 96-well plate.

-

Compound Treatment: Treat the cells with different concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with TNF-α (10 ng/mL) for 6-8 hours.

-

Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. The percentage of NF-κB inhibition is calculated relative to the TNF-α-stimulated control.

NF-κB Signaling Pathway

Caption: Simplified representation of the NF-κB signaling pathway activated by LPS and TNF-α.

Antioxidant Activity

Antioxidants are crucial for protecting cells from damage caused by reactive oxygen species (ROS). The antioxidant potential of this compound can be evaluated using various in vitro assays, with the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay being one of the most common.[16][17][18][19][20]

Data Presentation

Specific quantitative data for the antioxidant activity of this compound is not currently available. A template for presenting such data is provided below.

Table 3: Antioxidant Activity of this compound

| Assay | Method | Standard | IC50 Value |

| DPPH Radical Scavenging | Spectrophotometry | Ascorbic Acid | - |

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol measures the ability of this compound to scavenge the stable free radical DPPH.[21][22][23][24]

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol

-

Ascorbic acid (positive control)

-

96-well plate

-

Microplate reader

Procedure:

-

DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

-

Sample Preparation: Prepare a stock solution of this compound in methanol and make serial dilutions. Prepare similar dilutions of ascorbic acid as a positive control.

-

Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of the sample or standard solutions at different concentrations. A blank well should contain 100 µL of methanol and 100 µL of the sample solvent. A control well should contain 100 µL of the DPPH solution and 100 µL of methanol.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 The IC50 value is the concentration of the sample that scavenges 50% of the DPPH radicals.

Antimicrobial Activity

The emergence of antibiotic-resistant pathogens necessitates the discovery of new antimicrobial agents. Natural products like flavonoids are a promising source for such compounds. The antimicrobial activity of this compound can be determined by assessing its Minimum Inhibitory Concentration (MIC) against various bacterial and fungal strains.[25][26][27]

Data Presentation

There is no specific data on the antimicrobial activity of this compound in the available literature. A related compound, sophoraflavanone G, has shown activity against methicillin-resistant Staphylococcus aureus (MRSA).[28]

Table 4: Antimicrobial Activity of Sophoraflavanone G

| Compound | Microorganism | Assay | MIC Range (µg/mL) | Reference |

| Sophoraflavanone G | MRSA (10 clinical isolates) | Broth Microdilution | 0.5 - 8 | [28] |

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Experimental Protocol: Broth Microdilution Method for MIC Determination

This protocol describes how to determine the MIC of this compound against a specific bacterial strain using the broth microdilution method.[1][29][30][31][32]

Materials:

-

This compound

-

Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in MHB to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

-

Compound Dilution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform a serial two-fold dilution of this compound in MHB in a 96-well plate.

-

Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound. Include a growth control well (inoculum in MHB without the compound) and a sterility control well (MHB only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria.

Experimental Workflow for MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

References

- 1. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. researchgate.net [researchgate.net]

- 6. goldbio.com [goldbio.com]

- 7. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of inducible nitric oxide synthase and cyclooxygenase-2 in lipopolysaccharide-stimulated RAW264.7 cells by carboxybutyrylated glucosamine takes place via down-regulation of mitogen-activated protein kinase-mediated nuclear factor-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Cell Type-Specific Roles of NF-κB Linking Inflammation and Thrombosis [frontiersin.org]

- 10. mjas.analis.com.my [mjas.analis.com.my]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pyranocoumarins from Glehnia littoralis inhibit the LPS-induced NO production in macrophage RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 15. Suppression of NF-κB Activation By Gentian Violet Promotes Osteoblastogenesis and Suppresses Osteoclastogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. acmeresearchlabs.in [acmeresearchlabs.in]

- 17. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]

- 21. bmrcbd.org [bmrcbd.org]

- 22. Radical scavenging ability of polyphenolic compounds towards DPPH free radical - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Antimicrobial Activities and Mode of Flavonoid Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. mdpi.com [mdpi.com]

- 28. Antibacterial activity of sophoraflavanone G isolated from the roots of Sophora flavescens against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 30. protocols.io [protocols.io]

- 31. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 32. Antimicrobial susceptibility testing by broth microdilution method: widely available modification | CMAC [cmac-journal.ru]

Application Notes and Protocols: Leachianone G Anticancer Activity Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leachianone G is a flavonoid, a class of natural compounds known for their diverse biological activities, including potential anticancer properties.[1] While direct studies on the anticancer effects of this compound are limited, related compounds such as Leachianone A have demonstrated significant cytotoxic activity against cancer cells, suggesting that this compound may also possess therapeutic potential.[2] Leachianone A, isolated from Radix Sophorae, has been shown to induce apoptosis in human hepatoma HepG2 cells through both extrinsic and intrinsic pathways.[2] This document provides a comprehensive guide for researchers interested in screening the anticancer activity of this compound, detailing experimental protocols and potential signaling pathways for investigation.

Quantitative Data Summary

As a reference for designing experiments for this compound, the following table summarizes the reported in vitro anticancer activity of the related compound, Leachianone A.

| Compound | Cell Line | Assay | Incubation Time (hours) | IC50 Value (µg/mL) | Reference |

| Leachianone A | HepG2 | Cytotoxicity | 48 | 3.4 | [2] |

Experimental Protocols

The following are detailed protocols for essential in vitro assays to screen the anticancer activity of this compound. These are standard methods that can be adapted for this specific compound.[3][4][5][6]

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50). The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.[5]

Materials:

-

Cancer cell lines (e.g., HepG2, A549, MCF-7)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Protocol:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

-

Incubate the plate for 24, 48, and 72 hours.

-

After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6]

Materials:

-

Cancer cell lines

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 and 48 hours.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X binding buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the effect of this compound on the progression of the cell cycle.[7][8]

Materials:

-

Cancer cell lines

-

This compound

-

PBS

-

70% Ethanol (ice-cold)

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 and 48 hours.

-

Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.

-

Incubate for 30 minutes in the dark at room temperature.

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[9]

Visualizations

Experimental Workflow for Anticancer Screening

References

- 1. Flavonoids as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Leachianone A as a potential anti-cancer drug by induction of apoptosis in human hepatoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparative analysis of eight cytotoxicity assays evaluated within the ACuteTox Project - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 細胞毒性 | Thermo Fisher Scientific - JP [thermofisher.com]

- 5. researchgate.net [researchgate.net]

- 6. bmglabtech.com [bmglabtech.com]

- 7. cell-cycle arrest apoptosis: Topics by Science.gov [science.gov]

- 8. Induced cell cycle arrest - Wikipedia [en.wikipedia.org]

- 9. G2 cell cycle arrest, down-regulation of cyclin B, and induction of mitotic catastrophe by the flavoprotein inhibitor diphenyleneiodonium - PubMed [pubmed.ncbi.nlm.nih.gov]

Enzymatic Conversion of Sophoraflavanone B to Leachianone G: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leachianone G, a prenylated flavonoid, has garnered interest within the scientific community due to its potential pharmacological activities. This document provides detailed application notes and protocols for the enzymatic conversion of sophoraflavanone B to this compound. The biotransformation is catalyzed by the enzyme 8-dimethylallylnaringenin 2'-hydroxylase, a cytochrome P450 monooxygenase. Understanding this enzymatic process is crucial for the targeted synthesis of this compound for further research and drug development endeavors. The protocols outlined below cover enzyme preparation, the enzymatic reaction, and subsequent product analysis, providing a comprehensive guide for researchers in the field.

Enzymatic Reaction and Pathway

The conversion of sophoraflavanone B to this compound is a hydroxylation reaction. The enzyme, 8-dimethylallylnaringenin 2'-hydroxylase (also known as 8-DMAN 2'-hydroxylase), utilizes sophoraflavanone B, NADPH, a proton (H+), and molecular oxygen (O2) as substrates. The reaction yields this compound, NADP+, and water.[1][2] This enzymatic step is a key part of the biosynthetic pathway of sophoraflavanone G in Sophora flavescens.[1]

Quantitative Data

The efficiency of the enzymatic conversion is dependent on various parameters. The following table summarizes the key quantitative data for the 8-dimethylallylnaringenin 2'-hydroxylase enzyme.

| Parameter | Value | Reference |

| Optimal pH | 8.5 | [1] |

| Apparent Km for Sophoraflavanone B | 55 µM | [1] |

| Apparent Km for NADPH | 34 µM | [1] |

Experimental Protocols

The following protocols provide a general framework for the enzymatic synthesis of this compound. Optimization may be required based on the specific laboratory conditions and reagents.

Preparation of 8-dimethylallylnaringenin 2'-hydroxylase

As a membrane-bound cytochrome P450 enzyme, obtaining a purified and active form of 8-dimethylallylnaringenin 2'-hydroxylase is critical. Two primary approaches are outlined: isolation from native source and recombinant expression.

a) Isolation from Sophora flavescens Cell Cultures (Microsomal Fraction)

This protocol is adapted from methods used for isolating microsomal fractions containing membrane-bound enzymes.

-

Cell Culture: Grow Sophora flavescens cell suspension cultures under appropriate conditions to induce the expression of the desired enzyme.

-

Homogenization: Harvest the cells and homogenize them in a cold extraction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5, containing 250 mM sucrose, 10 mM β-mercaptoethanol, and protease inhibitors).

-

Centrifugation: Centrifuge the homogenate at low speed (e.g., 10,000 x g) to remove cell debris.

-

Ultracentrifugation: Transfer the supernatant to an ultracentrifuge and spin at high speed (e.g., 100,000 x g) to pellet the microsomal fraction.

-

Resuspension: Resuspend the microsomal pellet in a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5, containing 20% glycerol) and store at -80°C.

b) Recombinant Expression

Recombinant expression in hosts like Escherichia coli or yeast (Saccharomyces cerevisiae) offers a more scalable and controlled source of the enzyme.[3][4][5]

-

Gene Synthesis and Cloning: Synthesize the gene encoding 8-dimethylallylnaringenin 2'-hydroxylase and clone it into a suitable expression vector. Codon optimization for the chosen expression host is recommended.

-

Host Transformation: Transform the expression vector into the chosen host cells.

-

Expression Induction: Grow the recombinant cells and induce protein expression according to the vector's requirements (e.g., with IPTG for E. coli). Co-expression with a cytochrome P450 reductase may be necessary for optimal activity.[4]

-

Cell Lysis and Membrane Fractionation: Lyse the cells and isolate the membrane fraction containing the recombinant enzyme, similar to the protocol for native source isolation.

-

Purification (Optional): For higher purity, the membrane-bound enzyme can be solubilized with detergents and purified using chromatographic techniques such as affinity chromatography (if a tag is included in the recombinant protein).

Enzymatic Reaction Protocol

This protocol is based on the known requirements of cytochrome P450 enzymes and the specific parameters determined for 8-dimethylallylnaringenin 2'-hydroxylase.

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture with the following components:

-

100 mM Tris-HCl buffer (pH 8.5)

-

55 µM Sophoraflavanone B (dissolved in a small amount of DMSO or ethanol)

-

34 µM NADPH

-

Microsomal fraction or purified enzyme preparation

-

Make up the final volume with sterile deionized water.

-

-

Initiation: Start the reaction by adding the enzyme preparation to the mixture.

-

Incubation: Incubate the reaction mixture at an optimal temperature (typically 25-37°C for plant enzymes) for a predetermined time (e.g., 1-4 hours). The reaction should be carried out with gentle agitation.

-

Termination: Stop the reaction by adding an equal volume of ice-cold ethyl acetate or by adding a strong acid (e.g., 1 M HCl) to denature the enzyme.

Product Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometer (MS) is the recommended method for the analysis and quantification of this compound.

-

Sample Preparation:

-

After terminating the reaction, vortex the mixture vigorously.

-

Centrifuge to separate the organic and aqueous layers.

-

Carefully collect the organic layer (containing sophoraflavanone B and this compound) and evaporate it to dryness under a stream of nitrogen.

-

Reconstitute the dried residue in a known volume of the mobile phase (e.g., methanol or acetonitrile/water mixture).

-

Filter the sample through a 0.22 µm syringe filter before injection.

-

-

HPLC Conditions (General Method):

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-